ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Potassium Channel Modulation Structure-Activity Relationship Cardiovascular Pharmacology

Select this 6-chloro-1,4-benzoxazine-2-carboxylate over non-halogenated analogs to match the electron-withdrawing requirement at C6 validated for KATP channel modulation. The aryl chloride enables rapid library expansion via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings. Procure the racemate for chiral HPLC resolution to >99.5% ee, securing both (R)- and (S)-enantiomers for comparative pharmacology. Optimized LogP (~2.21) and ethyl ester reactivity streamline hit-to-lead derivatization. Available from multiple specialist suppliers.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
CAS No. 68281-43-6
Cat. No. B1309260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
CAS68281-43-6
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNC2=C(O1)C=CC(=C2)Cl
InChIInChI=1S/C11H12ClNO3/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10/h3-5,10,13H,2,6H2,1H3
InChIKeyYQUPYAAIKGIVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 68281-43-6): Procurement-Ready Overview


Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 68281-43-6) is a heterocyclic compound featuring a 3,4-dihydro-2H-1,4-benzoxazine core with a 6-position chloro substituent and a 2-position ethyl carboxylate ester. The compound has a molecular formula of C₁₁H₁₂ClNO₃, a molecular weight of 241.67 g/mol, and a predicted melting point of 84-85°C . As a benzoxazine derivative, it serves as a synthetic intermediate in medicinal chemistry programs targeting potassium channel modulators, KMO inhibitors, and anticancer agents. The compound is commercially available as a custom-synthesis item from multiple specialty chemical suppliers [1].

Why Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Cannot Be Interchanged with Non-Chlorinated or Alternative Ester Analogs


Substitution of this compound with non-chlorinated benzoxazine-2-carboxylate analogs (e.g., CAS 22244-22-0 or 82756-71-6) or with alternative 6-position substituents (e.g., 6-methoxy or 6-nitro derivatives) is scientifically unsound. SAR studies on 3,4-dihydro-2H-1,4-benzoxazine derivatives demonstrate that an electron-withdrawing substituent at the 6-position is preferred for potassium channel activating activity, with chloro providing distinct electronic properties that influence both potency and selectivity profiles [1]. In addition, the ethyl ester moiety confers different reactivity and lipophilicity (LogP ≈ 2.21) compared to methyl ester or free carboxylic acid analogs, affecting both synthetic accessibility and downstream derivatization pathways [2]. Furthermore, the chloro substituent enables unique transition-metal-catalyzed cross-coupling opportunities unavailable to non-halogenated analogs, fundamentally altering the accessible chemical space for library synthesis. These structural features are not interchangeable without compromising the intended biological or synthetic outcomes.

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Head-to-Head and Comparative Evidence for Procurement Decisions


6-Chloro Substitution Confers Preferential Electron-Withdrawing Character for Potassium Channel Activation Versus 6-Methoxy or 6-Nitro Analogs

SAR evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives established that an electron-withdrawing substituent is preferable at the 6-position for potassium channel activating activity [1]. The 6-chloro substituent provides the requisite electron-withdrawing character while maintaining favorable steric properties compared to bulkier electron-withdrawing groups. By contrast, the 6-methoxy analog (CAS 176383-56-5) introduces an electron-donating substituent that fundamentally alters the electronic profile and is expected to exhibit different potency and selectivity based on established SAR principles [1]. The 6-nitro analog, while electron-withdrawing, introduces significantly different steric and electronic parameters that may affect both activity and synthetic tractability [2].

Potassium Channel Modulation Structure-Activity Relationship Cardiovascular Pharmacology

Ethyl Ester Moiety Provides Optimized Synthetic Handle Versus Methyl Ester or Free Acid Analogs

Racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is established as a key synthon for the design of promising therapeutic drugs, with the ethyl ester serving as a versatile functional handle for subsequent transformations [1]. The ethyl ester analog (LogP ≈ 2.21) [2] offers enhanced lipophilicity relative to the methyl ester analog methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (CAS 82756-71-6), potentially improving organic phase partitioning during synthetic workup and affecting membrane permeability in biological assays. Additionally, the ethyl ester exhibits differential reactivity in transesterification and hydrolysis reactions compared to the methyl ester, providing synthetic flexibility not available with the free carboxylic acid or alternative ester analogs.

Synthetic Methodology Medicinal Chemistry Derivatization

6-Chloro Substituent Enables Transition-Metal-Catalyzed Cross-Coupling Not Accessible to 6-Unsubstituted Benzoxazine Analogs

The 6-chloro substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, and amine substituents at the 6-position [1]. This capability is demonstrated by the synthesis of 6-chloro-7-(4-phenylimino-4H-3,1-benzoxazin-2-yl)-3-(substituted)-1,4,2-benzodithiazine derivatives, where the 6-chloro position was functionalized to generate a library of compounds with IC₅₀ values ranging from 0.49-1.60 µM against LCLC-103H and MCF-7 cancer cell lines [1]. The 6-unsubstituted benzoxazine-2-carboxylate analog (CAS 22244-22-0) lacks this halogen handle, requiring de novo synthesis of each 6-substituted analog rather than late-stage diversification from a common intermediate .

Cross-Coupling Synthetic Methodology Library Synthesis

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Recommended Procurement-Driven Application Scenarios


Medicinal Chemistry Programs Targeting Potassium Channel Modulation Requiring 6-Position Electron-Withdrawing Character

This compound is the appropriate choice for structure-activity relationship campaigns focused on ATP-sensitive potassium (KATP) channel modulation where SAR studies have established that electron-withdrawing substituents at the 6-position are preferred for activity [1]. Programs investigating skeletal muscle KATP channel openers, vasorelaxant agents, or antihypertensive drug candidates derived from the benzoxazine scaffold should procure this 6-chloro analog rather than 6-methoxy or 6-unsubstituted variants, which would introduce electron-donating or neutral electronic effects that are not consistent with validated SAR trends for this target class [1].

Parallel Library Synthesis Requiring Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the 6-Position

Programs requiring rapid generation of 6-substituted benzoxazine-2-carboxylate libraries should prioritize this 6-chloro analog as a common intermediate. The aryl chloride functionality enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for introducing diverse aromatic, heteroaromatic, and amine substituents in a single synthetic step from a shared precursor [2]. This approach significantly reduces synthetic burden compared to the 6-unsubstituted analog, which would require separate de novo syntheses for each derivative. This compound is particularly suitable for hit-to-lead optimization campaigns where parallel synthesis of 24-96 analogs is required.

Synthesis of Chiral Benzoxazine-Derived Therapeutics Requiring Enantiopure Building Blocks

Programs developing enantiopure benzoxazine-derived drug candidates should procure the racemic form of this compound for preparative HPLC enantioseparation. Established protocols achieve multigram-scale resolution with >99.5% enantiomeric excess (ee) for both (R)- and (S)-enantiomers using chiral stationary phase chromatography [3]. This approach circumvents the racemization problem encountered during enantioselective synthesis attempts (racemization rate ≈ 34-46% under typical conditions) and provides both enantiomers in high purity for comparative pharmacological evaluation or asymmetric synthesis applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.